molecular formula C13H16ClNO4 B2779508 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide CAS No. 746630-78-4

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide

Cat. No.: B2779508
CAS No.: 746630-78-4
M. Wt: 285.72
InChI Key: AOAPZTFHTBCBHD-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a chloroacetamide derivative characterized by a phenoxy backbone substituted with chloro, ethoxy, and formyl groups at the 2-, 6-, and 4-positions, respectively. The acetamide moiety is dimethylated at the nitrogen, contributing to its distinct physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-4-18-11-6-9(7-16)5-10(14)13(11)19-8-12(17)15(2)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAPZTFHTBCBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the phenoxy group: This involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with an appropriate acylating agent.

    Acetamide formation: The intermediate product is then reacted with N,N-dimethylacetamide under controlled conditions to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the formyl group, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions including:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles to form new derivatives.
  • Condensation Reactions : It can participate in reactions to form larger organic compounds.

Case Study: Synthesis of Novel Derivatives

A study demonstrated the synthesis of several derivatives from this compound through nucleophilic substitution, showcasing its utility in developing new chemical entities with potential biological activities .

Biology

Research has indicated that this compound possesses significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against several pathogens. The structure-activity relationship (SAR) analysis suggests that modifications to the ethoxy and formyl groups enhance efficacy .

Anticancer Properties

Recent investigations have focused on the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic pathways .

Medicine

The compound is being explored as a pharmaceutical intermediate. Its structural features make it a candidate for developing new therapeutic agents.

Case Study: Pharmaceutical Development

A collaborative study highlighted the compound's role as an intermediate in synthesizing novel Mcl-1 inhibitors, which are promising targets for cancer therapy. The research emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .

Mechanism of Action

The mechanism of action for 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the phenoxy ring or acetamide group, influencing their reactivity, stability, and applications.

Compound Name Substituents (Phenoxy Ring) Acetamide Group Molecular Formula Molecular Weight Key Applications/Properties References
Target Compound 2-Cl, 6-OEt, 4-CHO N,N-dimethyl C₁₃H₁₆ClNO₄ 301.73 g/mol Potential herbicide/pharmaceutical precursor
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-phenethylacetamide 2-OEt, 4-CHO, 6-I N-phenethyl C₁₉H₂₀INO₄ 453.27 g/mol Research compound (iodine enhances halogen bonding)
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide 2-Br, 6-OEt, 4-CHO N-(2,4-dimethylphenyl) C₁₉H₂₀BrNO₄ 406.27 g/mol Agrochemical intermediate
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) N/A (diethylphenyl core) N-(methoxymethyl) C₁₄H₂₀ClNO₂ 269.77 g/mol Herbicide (controls annual grasses)

Key Observations :

  • Halogen Variation : The target compound’s chloro substituent may offer balanced reactivity between bromo (more reactive) and iodo (bulkier) analogs, influencing binding affinity in biological systems .
Physicochemical Properties
  • Stability: Ethoxy and chloro substituents on the phenoxy ring may enhance stability under UV exposure compared to methoxy groups in alachlor .

Biological Activity

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human tumor cell lines. The evaluation of its cytotoxic effects was primarily conducted using the MTT assay, which measures cell viability.

In Vitro Studies

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines:

  • HCT-116 (Colorectal carcinoma)
  • HEP2 (Epidermoid carcinoma)
  • WI38 (Human lung fibroblast)

The results indicated that certain derivatives showed stronger inhibitory activity compared to the standard drug Doxorubicin. For instance, compounds such as 2a , 4b , and 4d displayed potent activity against HEP2 cells, while 2a , 2d , and 4b were most effective against HCT-116 cells .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence and position of substituents on the aryl aldehyde moiety significantly influenced the biological activity:

  • Compounds with hydroxyl groups in specific positions enhanced cytotoxicity.
  • Electron-withdrawing groups (e.g., NO₂) contributed to increased potency.
  • The presence of multiple phenyl rings improved resonance stabilization, leading to higher antitumor activity.

A summary of SAR findings is presented in Table 1.

CompoundSubstituentActivity Against HEP2Activity Against HCT-116
2a2-OHHighMedium
4bNO₂HighHigh
4dN(CH₃)MediumLow

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

  • Cytostatic Effects : A study evaluated the cytostatic effects on various human tumor cell lines, including MDA-MB-231 (breast adenocarcinoma) and PC-3 (prostate adenocarcinoma). The most pronounced effects were observed with compound 2f , which achieved over 90% cytostasis at higher concentrations .
  • Molecular Docking Studies : Computational studies indicated that certain derivatives could act as inhibitors for key proteins involved in tumor growth, such as VEGFR2 and FGFR1. This suggests a mechanism by which these compounds exert their anticancer effects through targeted interactions .
  • Histopathological Analysis : In animal models, treatment with α-aminophosphonate derivatives led to a significant reduction in tumor mass and altered gene expression related to cancer progression, further supporting their potential therapeutic role .

Q & A

Q. What are the optimal synthetic routes for 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound can be approached via multi-step reactions involving substitution, condensation, and functional group modifications. Key strategies include:

  • Substitution Reactions : Alkaline conditions (e.g., KOH/ethanol) for introducing ethoxy or chloro groups, as demonstrated in analogous acetamide syntheses .
  • Condensation : Use of condensing agents (e.g., DCC or EDCI) to couple intermediates like phenoxyacetic acid derivatives with dimethylamine .
  • Yield Optimization : Reaction parameters such as temperature (e.g., 60–80°C for substitution), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Fe powder for nitro reduction ).

Q. Table 1: Synthetic Route Comparison

StepReactants/ConditionsYield (%)Key Challenges
12-Chloro-6-ethoxy-4-formylphenol + chloroacetyl chloride (THF, 0°C)65–70Competitive esterification
2Intermediate + dimethylamine (DCM, RT, EDCI)50–55Amide bond stability

Reference : Multi-step syntheses of related acetamides achieved 2–5% overall yields, highlighting the need for precise stoichiometry and purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), ethoxy group (δ 1.3–1.5 ppm, triplet), formyl proton (δ 9.8–10.2 ppm), and dimethylacetamide (δ 2.9–3.1 ppm, singlet) .
    • ¹³C NMR : Carbonyl (C=O) peaks at δ 165–175 ppm .
  • FT-IR : Stretch bands for amide C=O (~1650 cm⁻¹), formyl C=O (~1700 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 299.7 (calculated for C₁₃H₁₅ClNO₄).

Reference : PubChem data for structurally similar compounds validate these signatures .

Q. How does the compound's stability under various storage conditions affect experimental reproducibility?

Methodological Answer:

  • Storage Recommendations :
    • Temperature : 2–8°C to prevent thermal degradation .
    • Light : Protect from UV exposure to avoid photooxidation of the formyl group.
    • Solvent : Store in anhydrous DMSO or chloroform to minimize hydrolysis .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways.

Advanced Research Questions

Q. What computational methods can predict the compound's reactivity and interactions in biological systems?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution, identifying reactive sites (e.g., formyl group as electrophilic center) .
  • Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes or receptors) using software like GROMACS.
  • ICReDD’s Workflow : Combine computation, informatics, and experimental validation to narrow optimal reaction pathways .

Q. Table 2: Predicted Reactivity Parameters

ParameterValue (DFT/B3LYP)Biological Relevance
HOMO-LUMO Gap4.2 eVElectrophilic potential
LogP2.8Moderate lipophilicity

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Comparative Assays : Test the compound against standardized cell lines (e.g., HeLa for cancer, E. coli for antimicrobial activity) under identical conditions .
  • Mechanistic Studies :
    • ROS Generation : Measure reactive oxygen species (ROS) levels to link cytotoxicity to oxidative stress.
    • Enzyme Inhibition : Screen for kinase or protease inhibition using fluorescence-based assays.
  • Dose-Response Analysis : EC₅₀ values may vary by cell type; use Hill slope models to differentiate target-specific effects .

Reference : Similar acetamides showed divergent activities due to assay-specific thresholds .

Q. What strategies improve the compound's bioavailability and target specificity in pharmacological studies?

Methodological Answer:

  • Structural Modifications :
    • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
    • PEGylation : Attach polyethylene glycol to reduce renal clearance .
  • Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles for sustained release.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing ethoxy with methoxy) to optimize binding to target proteins .

Reference : Fluorophenyl derivatives demonstrated improved blood-brain barrier penetration via halogen bonding .

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